Methyl 1,4-diazepane-6-carboxylate

Description

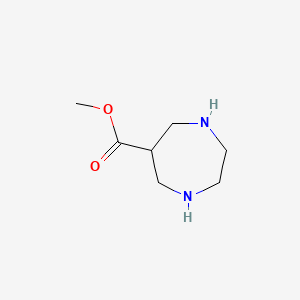

Methyl 1,4-diazepane-6-carboxylate is a seven-membered heterocyclic compound containing a diazepane ring (two nitrogen atoms) and a methyl ester functional group at position 4. Key structural features include its nitrogen-rich ring system and ester group, which may influence reactivity, solubility, and biological activity .

Properties

Molecular Formula |

C7H14N2O2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

methyl 1,4-diazepane-6-carboxylate |

InChI |

InChI=1S/C7H14N2O2/c1-11-7(10)6-4-8-2-3-9-5-6/h6,8-9H,2-5H2,1H3 |

InChI Key |

AXQBZPJKMSIENR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CNCCNC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1,4-diazepane-6-carboxylate can be synthesized through several methods. One common approach involves the intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol starting from commercially available (S)- or ®-2-aminopropan-1-ol . This method allows for the construction of the chiral 1,4-diazepane ring system.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of cation-exchange resins and other purification techniques is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,4-diazepane-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the diazepane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted diazepane derivatives .

Scientific Research Applications

Methyl 1,4-diazepane-6-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of methyl 1,4-diazepane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinities and molecular interactions are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 1,4-diazepane-6-carboxylate to compounds with analogous heterocyclic cores or functional groups, based on the available evidence:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Heteroatom Substitution (N vs. S): Methyl 1,4-thiazepane-6-carboxylate (C₇H₁₃NO₂S) replaces one nitrogen atom in the diazepane ring with sulfur, enhancing its stability and altering electronic properties. This substitution may increase its utility in agrochemical synthesis due to sulfur’s role in pesticidal activity . In contrast, diazepane derivatives (e.g., 6-ethyl-1-methyl-1,4-diazepane) retain two nitrogen atoms, which are critical for hydrogen bonding in drug-receptor interactions .

Functional Group Variations: The methyl ester in this compound provides a handle for further derivatization (e.g., hydrolysis to carboxylic acids). Similar esters in FR-I-98 (a benzodiazepine derivative) are critical for binding to central nervous system targets .

Collision Cross-Section (CCS) Data:

- For 6-ethyl-1-methyl-1,4-diazepane, predicted CCS values range from 130.2–139.0 Ų (depending on adducts), suggesting utility in mass spectrometry-based metabolomic studies .

Limitations and Knowledge Gaps

- Direct Data Deficiency: No explicit studies on this compound were found in the provided evidence. Current insights are extrapolated from structurally related compounds.

- Synthetic Challenges: Functionalization of the diazepane ring (e.g., introducing substituents without ring strain) requires further optimization, as seen in the complex synthesis of FR-I-98 .

Biological Activity

Methyl 1,4-diazepane-6-carboxylate is a chemical compound belonging to the diazepane class, characterized by its seven-membered heterocyclic structure containing two nitrogen atoms. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in antimicrobial applications and as a precursor for drug development.

This compound is recognized for its unique structural features, which include a carboxylate group and a methyl group at the carboxylate position. These characteristics influence its reactivity and interactions with biological targets. The molecular formula of the compound is , and its structural formula can be represented as follows:

The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. It has been shown to modulate the activity of various biological targets, which can lead to diverse pharmacological effects. The compound's mechanism often includes:

- Enzyme Inhibition : Interaction with bacterial enzymes or proteins, leading to inhibition of bacterial growth.

- Protein Binding : Potential roles in enzyme interactions that are relevant for drug design and therapeutic applications.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Activity

Studies have demonstrated that compounds related to this compound possess antimicrobial properties against both gram-positive and gram-negative bacteria. The effectiveness of these compounds is attributed to their ability to interfere with bacterial metabolic pathways.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| Derivative A | Pseudomonas aeruginosa | 16 µg/mL |

Study on Antiproliferative Activity

A study evaluated the antiproliferative effects of various derivatives of this compound on Reh cell lines using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity at concentrations as low as 50 µM.

Table 2: IC50 Values of Methyl 1,4-Diazepane Derivatives

| Compound | IC50 Value (µM) | Description |

|---|---|---|

| Compound A | 30 | Carboxamide derivative |

| Compound B | 65 | Carbothioamide derivative |

| Compound C | 42 | Methoxy-substituted derivative |

The study concluded that compounds with a carboxamide linkage showed superior activity compared to those with carbothioamide linkages, highlighting the importance of functional groups in enhancing biological activity.

Applications in Drug Development

This compound serves as a valuable intermediate in organic synthesis and drug development. Its derivatives are being explored for their potential therapeutic applications in treating various diseases, including infections and cancer. Ongoing research aims to optimize these compounds for better efficacy and selectivity against specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.